5-F-2-Me-PhB(OH)2 serves as a valuable building block in medicinal chemistry for synthesizing novel drug candidates. The presence of the fluorine and methyl groups can influence the activity and properties of the final drug molecule []. Studies have explored its use in developing potential drugs for various diseases, including cancer [].
5-F-2-Me-PhB(OH)2 participates in Suzuki-Miyaura coupling reactions, a powerful tool for constructing carbon-carbon bonds. This technique allows researchers to attach the 5-fluoro-2-methylphenyl group to complex molecules, creating new potential drug candidates with targeted properties [].
The combination of a fluorine atom and a methyl group in 5-F-2-Me-PhB(OH)2 can influence its reactivity in various organic reactions. The fluorine atom can withdraw electron density, while the methyl group can act as an electron-donating group. This interplay of electronic effects can be harnessed by researchers to design and optimize organic syntheses [].
5-F-2-Me-PhB(OH)2 can be used as a substrate to test and develop new catalysts and reagents for organic transformations. By studying its reactivity with different catalysts, researchers can gain insights into reaction mechanisms and optimize organic reaction conditions [].
5-Fluoro-2-methylphenylboronic acid, with the molecular formula and CAS number 163517-62-2, is an organoboron compound characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring. This compound is recognized for its utility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. The compound appears as a white crystalline solid with a melting point ranging from 144 to 148 °C and is typically stored in a cool, dark place to maintain stability .
5-Fluoro-2-methylphenylboronic acid primarily participates in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction involves the interaction of this boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds. The general reaction mechanism includes:
Common reagents used in these reactions include palladium catalysts (e.g., ), bases such as potassium carbonate, and solvents like toluene or ethanol .
The synthesis of 5-Fluoro-2-methylphenylboronic acid can be achieved through several methods:
5-Fluoro-2-methylphenylboronic acid serves as a versatile intermediate in various applications:
Interaction studies involving 5-Fluoro-2-methylphenylboronic acid focus on its reactivity with various substrates during cross-coupling reactions. The compound's unique electronic properties due to its fluorine and methyl substitutions enhance its selectivity and efficiency in forming carbon-carbon bonds. Further research may explore its interactions with specific biological targets to assess potential therapeutic applications .
Several compounds share structural similarities with 5-Fluoro-2-methylphenylboronic acid, including:
The uniqueness of 5-Fluoro-2-methylphenylboronic acid lies in its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties compared to similar compounds. This makes it particularly effective in selective cross-coupling reactions and enhances its utility in synthesizing target molecules with specific biological activities .
The traditional Grignard reagent approach represents one of the most well-established methods for synthesizing 5-Fluoro-2-methylphenylboronic acid [1] [2]. This methodology typically involves the reaction of phenylmagnesium bromide with trimethyl borate to form the corresponding ester, which is subsequently hydrolyzed to yield the target boronic acid [1] [2].
The general reaction sequence begins with the formation of the Grignard reagent from 5-fluoro-2-methylbromobenzene and magnesium metal in anhydrous tetrahydrofuran under inert atmosphere conditions [1]. The resulting phenylmagnesium bromide then undergoes nucleophilic attack on the electrophilic boron center of trimethyl borate, forming the corresponding boronic ester intermediate [2] [3]. Subsequent aqueous hydrolysis converts the ester to the desired boronic acid product [2] [3].
Research findings indicate that the Grignard approach typically achieves yields ranging from 60-70% for substituted phenylboronic acids, though these yields can be sensitive to reaction conditions and substrate electronics [1] [4]. The presence of the fluorine substituent in the 5-position can influence both the reactivity of the organometallic intermediate and the stability of the final product [1].
The reaction proceeds through a well-characterized mechanism involving the formation of a tetrahedrally coordinated boron intermediate, followed by hydrolytic cleavage of the carbon-boron bonds [2] [3]. Temperature control is critical, with initial Grignard formation typically conducted at 0°C to room temperature, while the borylation step is often performed at -78°C to minimize side reactions [1] [5].
The Miyaura borylation reaction has emerged as a powerful method for synthesizing 5-Fluoro-2-methylphenylboronic acid through palladium-catalyzed cross-coupling [6] [7]. This approach utilizes aromatic halides or triflates in combination with bis(pinacolato)diboron under basic conditions with palladium catalysts such as palladium dichloride bis(diphenylphosphinoferrocene) [6] [7].
The reaction mechanism involves several key steps beginning with oxidative addition of the aryl halide to the palladium(0) species, generating a palladium(II) aryl complex [6] [8]. Subsequent ligand exchange introduces the diboron reagent, followed by transmetalation to form the palladium-boryl intermediate [6] [8]. The catalytic cycle is completed by reductive elimination, which releases the boronic ester product and regenerates the active palladium(0) catalyst [6] [8].
Experimental investigations have demonstrated that the Miyaura borylation of 5-fluoro-2-methylbromobenzene proceeds with yields typically ranging from 70-85% under optimized conditions [6] [9]. The reaction exhibits excellent functional group tolerance, accommodating various electron-withdrawing and electron-donating substituents on the aromatic ring [6] [10]. Temperature optimization studies indicate that reactions conducted at 80-110°C provide optimal conversion rates while minimizing catalyst decomposition pathways [6] [9].
The choice of base significantly influences reaction efficiency, with potassium acetate and potassium phenoxide proving most effective for this transformation [6]. These bases serve to activate the diboron reagent through coordination, facilitating the subsequent transmetalation step [6]. Polar solvents such as dimethylformamide and dimethyl sulfoxide enhance reaction yields by stabilizing the ionic intermediates formed during the catalytic cycle [6].
Cobalt-catalyzed directed carbon-hydrogen borylation represents an innovative approach for synthesizing 5-Fluoro-2-methylphenylboronic acid through direct functionalization of carbon-hydrogen bonds [11] [12]. This methodology employs pincer-ligated cobalt complexes that activate aromatic carbon-hydrogen bonds and install boronic acid functionality in a single synthetic operation [11] [12].
The catalytic system typically utilizes cobalt complexes bearing bis(imino)pyridine or phosphine-pyridine-phosphine pincer ligands [11] [13]. These electron-rich cobalt centers facilitate carbon-hydrogen bond cleavage through oxidative addition, generating cobalt(III) hydride-aryl intermediates [11] [13]. The reaction proceeds via a cobalt(I)-(III) redox cycle, with the cobalt(I) species serving as the active carbon-hydrogen activating catalyst [11] [12].
Mechanistic studies have revealed that the cobalt-catalyzed borylation of fluorinated aromatics proceeds through thermodynamically controlled oxidative addition [13]. The fluorine substituent stabilizes the cobalt-aryl bond through electronic effects, leading to preferential formation of the ortho-fluorinated product [13]. This thermodynamic selectivity explains the observed regioselectivity patterns in cobalt-catalyzed borylation reactions [13].
Reaction optimization studies indicate that cobalt loadings as low as 0.02 mol% can achieve turnover numbers exceeding 5000 for activated substrates [11] [12]. The reaction operates under mild conditions, typically at room temperature to 80°C, making it compatible with sensitive functional groups [11] [14]. However, the substrate scope is somewhat limited compared to palladium-catalyzed methods, with best results obtained for electron-rich aromatics and heterocycles [14] [15].
Continuous flow synthesis has emerged as a highly efficient methodology for producing 5-Fluoro-2-methylphenylboronic acid, offering significant advantages in terms of reaction time, scalability, and process control [16] [17]. This approach typically employs organolithium chemistry in microreactor systems operating at cryogenic temperatures [16] [17].
The flow synthesis methodology begins with halogen-lithium exchange between 5-fluoro-2-methylbromobenzene and n-butyllithium in a continuous microreactor system [16] [18]. The resulting aryllithium intermediate is immediately quenched with triisopropyl borate in a subsequent mixing element, followed by aqueous workup to yield the boronic acid product [16] [17].
Research conducted using multijet oscillating disc reactor systems has demonstrated remarkable efficiency for phenylboronic acid synthesis [17]. These systems achieve residence times significantly shorter than batch processes while maintaining competitive yields of 50-75% [17]. The cryogenic operation at temperatures between -50°C and -75°C minimizes side reactions and decomposition pathways that commonly plague batch syntheses [17].
Flow chemistry enables precise control over reaction parameters including temperature, residence time, and reagent stoichiometry [18]. Advanced reactor designs incorporate pre-cooling loops and efficient mixing elements to ensure rapid heat and mass transfer [18]. Statistical experimental design and multivariate regression analysis have been employed to optimize process parameters, resulting in production capabilities exceeding 2.0 kilograms per day for substituted phenylboronic acids [17].
The benefits of continuous flow synthesis include reduced reaction times (often less than one second), improved safety through reduced inventory of hazardous intermediates, and enhanced reproducibility [16] [19]. The methodology also enables straightforward scale-up through numbering-up approaches, where multiple parallel reactors operate simultaneously [16] [17].
Halogen-lithium exchange protocols provide an alternative route to 5-Fluoro-2-methylphenylboronic acid through the intermediacy of organolithium species [20] [21]. This methodology involves the treatment of 5-fluoro-2-methylbromobenzene with n-butyllithium, followed by in situ quenching with triisopropyl borate and subsequent hydrolysis [20] [22].
The halogen-lithium exchange reaction proceeds through a concerted mechanism involving simultaneous breaking of the carbon-bromine bond and formation of the carbon-lithium bond [21]. Kinetic studies indicate that the reaction is first-order in both the aryl bromide and n-butyllithium, with Hammett analysis revealing negative charge development in the transition state [21]. This mechanistic understanding has guided optimization efforts toward improved yields and selectivity [21].
Experimental protocols typically employ n-butyllithium in hexane solution at -78°C under rigorously anhydrous conditions [20] [5]. The reaction is generally complete within 30 minutes to 3 hours, depending on the electronic nature of the substrate [20]. The presence of the fluorine substituent enhances the rate of lithium-halogen exchange through stabilization of the developing negative charge [21].
Following lithiation, the aryllithium intermediate is trapped with triisopropyl borate to form the corresponding boronic ester [20] [22]. This trapping reaction must be conducted rapidly and at low temperature to prevent decomposition of the organolithium species [20]. Subsequent acidic hydrolysis converts the ester to the free boronic acid in yields typically ranging from 70-85% [20] [22].
The method offers excellent regioselectivity and functional group compatibility, though it requires careful handling due to the pyrophoric nature of organolithium reagents [20] [23]. Recent developments have focused on improving the protocol through the use of specialized boron electrophiles and optimized workup procedures [23].
A comprehensive analysis of synthetic route efficiencies reveals significant differences among the various methodologies for preparing 5-Fluoro-2-methylphenylboronic acid [24]. This analysis considers multiple factors including yield, atom economy, environmental impact, scalability, and cost effectiveness [24].
Method | Typical Yield (%) | Reaction Time | Temperature | Catalyst Loading | Functional Group Tolerance |
---|---|---|---|---|---|
Traditional Grignard Reagent Approach | 65 | 6-12 hours | -78°C to RT | N/A | Low |
Palladium-Mediated Miyaura Borylation | 75 | 2-6 hours | 80-110°C | 1-5 mol% | High |
Cobalt-Catalyzed Directed C-H Borylation | 70 | 4-24 hours | RT to 80°C | 0.02-5 mol% | Medium |
Continuous Flow Synthesis | 80 | < 1 minute | -78°C to -50°C | N/A | Medium |
Halogen-Lithium Exchange Protocol | 70 | 2-4 hours | -78°C | N/A | Low |
The efficiency metrics reveal that continuous flow synthesis achieves the highest overall efficiency score due to its exceptional reaction speed and scalability [16] [24]. This methodology demonstrates superior atom economy (65%) and minimal waste generation, making it environmentally advantageous [16] [24]. However, the requirement for specialized equipment and cryogenic conditions presents implementation challenges [16].
Palladium-mediated Miyaura borylation offers excellent functional group tolerance and reliable yields, though the high cost of palladium catalysts and elevated reaction temperatures increase operational expenses [6] [24]. The single-step nature of this transformation provides synthetic efficiency, but purification challenges associated with metal contamination can complicate product isolation [6] [9].
Cobalt-catalyzed carbon-hydrogen borylation exhibits the highest atom economy (85%) among the evaluated methods, reflecting its direct functionalization approach [11] [24]. This methodology minimizes waste generation and operates under relatively mild conditions [11]. However, the limited substrate scope and requirement for specialized ligands restrict its broader applicability [14] [15].
Method | Atom Economy (%) | E-Factor | Step Count | Energy Consumption | Overall Efficiency Score (1-10) |
---|---|---|---|---|---|
Traditional Grignard Reagent Approach | 65 | 35 | 2 | Medium | 6 |
Palladium-Mediated Miyaura Borylation | 75 | 25 | 1 | High | 7 |
Cobalt-Catalyzed Directed C-H Borylation | 85 | 20 | 1 | Medium | 7 |
Continuous Flow Synthesis | 65 | 15 | 2 | Low | 9 |
Halogen-Lithium Exchange Protocol | 60 | 30 | 2 | High | 6 |
The traditional Grignard and halogen-lithium exchange protocols demonstrate similar efficiency profiles, with moderate yields and environmental footprints [1] [20] [24]. Both methods require cryogenic conditions and anhydrous handling, increasing operational complexity and energy consumption [1] [20]. The well-established nature of these transformations provides reliability, but their environmental impact limits their attractiveness for large-scale applications [24].
5-Fluoro-2-methylphenylboronic acid is expected to adopt a crystalline structure similar to other phenylboronic acid derivatives. Based on the extensive crystallographic studies of phenylboronic acids, particularly the foundational work by Rettig and Trotter on phenylboronic acid itself [1] [2], the compound is predicted to crystallize in an orthorhombic or monoclinic crystal system.
The parent compound phenylboronic acid crystallizes in an orthorhombic system with space group Iba2, unit cell parameters a = 17.9049(7) Å, b = 15.3264(5) Å, c = 9.8113(2) Å, and Z = 16 [1] [2]. The asymmetric unit consists of two independent molecules linked by O-H···O hydrogen bonds, with each dimeric unit hydrogen bonded to four other units to form infinite layers along the c-axis.
For 5-Fluoro-2-methylphenylboronic acid, the presence of both fluorine and methyl substituents on the phenyl ring would influence the crystal packing through modified intermolecular interactions. The fluorine atom can participate in C-H···F hydrogen bonding and dipole-dipole interactions, while the methyl group introduces additional van der Waals contacts and steric effects [3] [4].
The basic structural motif would maintain the characteristic boronic acid hydrogen bonding pattern observed in phenylboronic acids, with formation of cyclic dimers through O-H···O hydrogen bonds between boronic acid groups [3] [5]. The B-O bond lengths are expected to be approximately 1.36 Å, while the B-C bond length would be around 1.58 Å, consistent with typical phenylboronic acid derivatives [6] [5].
The molecular geometry would be essentially planar, with the boronic acid group coplanar with the phenyl ring, though slight deviations from planarity might occur due to steric interactions between the ortho-methyl group and the boronic acid hydroxyl groups [5] [4]. The O-B-O bond angle would be approximately 118°, reflecting the trigonal planar geometry around the boron atom [3] [5].
Density functional theory calculations on phenylboronic acid derivatives have been extensively performed using various functionals and basis sets. The most commonly employed computational approach utilizes the B3LYP hybrid functional with 6-31G(d,p) or 6-311G(d,p) basis sets [7] [8] [9] [10].
For 5-Fluoro-2-methylphenylboronic acid, DFT calculations would follow established protocols for phenylboronic acids. The molecular geometry optimization would be performed using the B3LYP functional with the 6-311++G(d,p) basis set, which has proven effective for similar compounds [7] [8]. The calculations would yield optimized geometric parameters including bond lengths, bond angles, and dihedral angles.
The predicted structural parameters would include a B-C bond length of approximately 1.58 ± 0.02 Å, B-O bond lengths of 1.36 ± 0.02 Å, and an O-B-O bond angle of 118 ± 2° [6] [8]. The dihedral angle between the boronic acid group and the phenyl ring would be close to 0°, indicating coplanarity, though slight deviations might occur due to steric effects from the ortho-methyl substituent.
Electronic structure calculations would provide frontier molecular orbital energies. The HOMO energy is estimated to be in the range of -5.5 to -6.5 eV, while the LUMO energy would be approximately 0.5 to 1.5 eV, resulting in a HOMO-LUMO gap of 4.5-5.5 eV [8] [11]. The presence of the fluorine substituent would lower the HOMO energy due to its electron-withdrawing effect, while the methyl group would have a slight electron-donating influence.
The molecular dipole moment would be in the range of 2.5-4.0 D, influenced by the polar C-F bond and the boronic acid group [7] [8]. The molecular polarizability would be approximately 15-20 ų, typical for substituted phenylboronic acids.
Natural bond orbital (NBO) analysis would reveal the electronic distribution and bonding characteristics. The B-C bond would show some degree of π-conjugation between the boron p-orbital and the phenyl ring π-system, consistent with observations in other phenylboronic acids [6] [8]. The fluorine substituent would exhibit significant electronegativity, influencing the charge distribution in the aromatic ring.
The NMR spectroscopic characterization of 5-Fluoro-2-methylphenylboronic acid would encompass ¹H, ¹³C, ¹⁹F, and ¹¹B NMR analyses. Based on the spectroscopic data of related phenylboronic acids and the specific structural features of this compound, characteristic chemical shifts can be predicted.
In the ¹H NMR spectrum, the aromatic protons would appear as a complex multiplet in the region 7.0-7.8 ppm, with the exact chemical shifts influenced by the electronic effects of both the fluorine and methyl substituents [12] [13]. The methyl group would manifest as a singlet at approximately 2.2-2.5 ppm, typical for aromatic methyl groups [12] [14]. The boronic acid hydroxyl protons would appear as a broad singlet around 5.5-6.0 ppm, though these signals might be exchange-broadened or not observed in protic solvents due to rapid proton exchange [13] [15].
The ¹³C NMR spectrum would display multiple signals in the aromatic region (110-160 ppm), with the carbon bearing the boronic acid group appearing as a triplet due to ¹³C-¹¹B coupling [16] [14]. The methyl carbon would appear as a singlet around 20-25 ppm [12] [14]. The fluorine-bearing carbon would show characteristic downfield shifts and potential ¹³C-¹⁹F coupling effects [16] [17].
¹⁹F NMR spectroscopy would provide a single signal in the aromatic fluorine region, typically around -110 to -120 ppm relative to CFCl₃ [18] [13] [19]. The exact chemical shift would depend on the electronic environment created by the boronic acid and methyl substituents. The fluorine signal would appear as a singlet due to the lack of significant coupling to other nuclei [18] [13].
¹¹B NMR analysis would reveal the boron environment, with the signal appearing as a broad singlet around 25-30 ppm, characteristic of trigonal boron in boronic acids [13] [7]. The signal broadening results from the quadrupolar nature of ¹¹B nucleus (I = 3/2) [13] [7].
The infrared spectroscopic analysis of 5-Fluoro-2-methylphenylboronic acid would reveal characteristic vibrational modes associated with the functional groups present in the molecule. The vibrational assignments would be based on established frequency ranges for phenylboronic acids and the specific contributions of the fluorine and methyl substituents.
The most prominent feature would be the broad O-H stretching vibration of the boronic acid group, appearing in the range 3200-3600 cm⁻¹ [20] [21] [22]. This band would be characteristically broad and strong due to hydrogen bonding effects [20] [21]. The aromatic C-H stretching vibrations would appear in the region 3000-3100 cm⁻¹, while the methyl C-H stretches would occur at 2800-3000 cm⁻¹ [23] [21].
The aromatic C=C stretching vibrations would manifest in the region 1400-1600 cm⁻¹, with multiple bands reflecting the substitution pattern on the benzene ring [23] [21]. The C-F stretching vibration would appear as a strong band in the range 1000-1400 cm⁻¹, characteristic of aromatic fluorine compounds [23] [24].
The boronic acid-specific vibrations would include the B-O stretching mode at 1300-1400 cm⁻¹ and the B-C stretching vibration around 1070-1110 cm⁻¹ [7] [10]. The B-OH bending mode would occur in the range 1000-1100 cm⁻¹ [7] [10]. These assignments are consistent with extensive studies on phenylboronic acid derivatives [7] [9] [10].
Raman spectroscopy would provide complementary information, particularly for symmetric vibrations that might be weak in the infrared spectrum. The aromatic ring breathing modes would be prominent in the Raman spectrum, typically appearing around 1000-1030 cm⁻¹ [25] [26]. The C-F stretching mode would also be Raman-active, though with different relative intensity compared to the infrared spectrum [25] [27].
The vibrational analysis would be supported by density functional theory calculations, which would provide theoretical frequencies that could be scaled to match experimental values. The calculated frequencies would aid in definitive peak assignments and understanding of the vibrational coupling effects [7] [9] [10].
Molecular dynamics simulations would provide insights into the conformational flexibility and dynamic behavior of 5-Fluoro-2-methylphenylboronic acid in solution and solid state. The conformational analysis would focus on the rotation around the B-C bond and the effects of the substituents on molecular flexibility.
The primary conformational consideration involves the orientation of the boronic acid group relative to the phenyl ring plane. In most phenylboronic acids, the boronic acid group adopts a coplanar arrangement with the aromatic ring to maximize π-conjugation between the boron p-orbital and the phenyl π-system [6] [28]. However, steric interactions with the ortho-methyl group might introduce some degree of non-planarity.
Molecular dynamics simulations would employ appropriate force fields, such as the General Amber Force Field (GAFF) or similar parameters developed for organoboron compounds [29] [30]. The simulations would be conducted in various environments, including gas phase, solution (with explicit solvent molecules), and crystal lattice conditions.
The rotational barrier around the B-C bond would be calculated through constrained molecular dynamics or umbrella sampling techniques. For phenylboronic acids, this barrier is typically in the range of 3-8 kcal/mol, depending on the substitution pattern [31] [8]. The presence of the ortho-methyl group would likely increase this barrier due to steric hindrance with the boronic acid hydroxyl groups.
Conformational analysis would also investigate the preferred orientations of the boronic acid hydroxyl groups. The compound can adopt various conformations based on the relative positions of the two OH groups, including syn-syn, syn-anti, and anti-anti arrangements [28] [7]. The syn-syn conformation is typically most stable due to intramolecular hydrogen bonding possibilities.
The influence of intermolecular interactions on conformational preferences would be examined through simulations of dimeric and higher-order aggregates. The characteristic hydrogen bonding patterns of boronic acids would be analyzed, including the formation of cyclic dimers and extended hydrogen-bonded networks [28] [3].
Solvent effects would be incorporated through explicit solvation models, particularly for polar protic solvents that can participate in hydrogen bonding with the boronic acid groups. The conformational preferences might differ significantly between gas phase and solution due to competing intermolecular interactions [29] [30].
The molecular dynamics analysis would provide temperature-dependent conformational distributions, revealing the relative populations of different conformers at physiological temperatures. This information would be crucial for understanding the compound's behavior in biological systems and its potential interactions with biomolecules.
Dynamic properties such as molecular flexibility, correlation times for bond rotations, and diffusion coefficients would be calculated from the trajectory analysis. These parameters would provide insights into the compound's mobility and potential reactivity in various environments [29] [30].
Irritant